Spaslar
Description
Structure
2D Structure
Properties
CAS No. |
79173-10-7 |
|---|---|
Molecular Formula |
C46H70BrMgN7O10S2 |
Molecular Weight |
1049.4 g/mol |
IUPAC Name |
magnesium;2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;bromide |
InChI |
InChI=1S/C20H38NO2.2C13H17N3O4S.BrH.Mg/c1-4-21(5-2,6-3)15-16-23-20(22)19(17-11-7-8-12-17)18-13-9-10-14-18;2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h17-19H,4-16H2,1-3H3;2*4-8H,9H2,1-3H3,(H,18,19,20);1H;/q+1;;;;+2/p-3 |
InChI Key |
GYRGJOUVVMKEAH-UHFFFAOYSA-K |
SMILES |
CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Mg+2].[Br-] |
Canonical SMILES |
CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Mg+2].[Br-] |
Synonyms |
spaslar |
Origin of Product |
United States |
Academic Research on Mebeverine Hydrochloride
Chemical Nomenclature and Classification
Mebeverine (B1676125) Hydrochloride is a well-established pharmaceutical agent with a distinct chemical identity and classification.
Systematic IUPAC Name
The systematic IUPAC name for Mebeverine Hydrochloride is 3,4-Dimethoxybenzoic acid 4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]-butylester hydrochloride.
Chemical Class: Musculotropic Antispasmodic
Mebeverine Hydrochloride belongs to the chemical class of musculotropic antispasmodics healthwire.pkclinicaltrials.euagp.com.pkwww.nhs.uk. This classification indicates its primary mechanism of action: directly relaxing the smooth muscles of the gastrointestinal tract without affecting the autonomic nervous system agp.com.pk. This direct action on muscle fibers helps to reduce spasms and associated pain healthwire.pkclinicaltrials.eu.
Synthetic Methodologies and Chemical Derivatization
The synthesis of Mebeverine Hydrochloride and the exploration of its analogs are critical areas of pharmaceutical chemistry, focusing on efficient production and the development of compounds with enhanced therapeutic profiles.
Established Synthetic Routes for Mebeverine Hydrochloride
Established synthetic routes for Mebeverine Hydrochloride involve a series of chemical reactions to construct its complex ester structure. While specific detailed industrial synthetic routes are often proprietary, the general approach involves the esterification of 3,4-dimethoxybenzoic acid with a substituted butanol derivative, followed by the formation of the amine and subsequent salt formation with hydrochloric acid. The core structure includes a 3,4-dimethoxybenzoyl moiety and a 4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butyl chain.
Synthesis of Novel Mebeverine Analogs for Enhanced Activity
Research into novel Mebeverine analogs aims to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This involves modifying different parts of the Mebeverine molecule, including the ester linkage, the aromatic rings, or the alkyl chains. Such derivatization can lead to compounds with altered receptor affinities or metabolic stability, potentially offering enhanced antispasmodic activity or reduced side effects. For instance, structural modifications might explore variations in the dimethoxybenzoyl group or the N-ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]butylamine moiety to optimize their interaction with smooth muscle cells.
Process Optimization in Chemical Synthesis
Process optimization in the chemical synthesis of Mebeverine Hydrochloride focuses on improving reaction yields, reducing production costs, enhancing purity, and minimizing environmental impact. This involves refining reaction conditions such as temperature, pressure, solvent systems, and catalyst selection. Techniques like green chemistry principles are often applied to develop more sustainable synthetic pathways, for example, by using less hazardous reagents or solvent-free reactions. Optimization efforts also include developing more efficient purification methods to ensure the high quality and pharmaceutical grade of the final active pharmaceutical ingredient (API).
Molecular Mechanisms of Action in Isolated Biological Systems
Mebeverine Hydrochloride's therapeutic efficacy stems from its complex and multifaceted molecular mechanisms, primarily targeting gastrointestinal smooth muscle directly and modulating ion channels.
Direct Action on Gastrointestinal Smooth Muscle
Mebeverine Hydrochloride is characterized as a musculotropic antispasmodic, exerting a direct relaxant effect on the smooth muscle of the gastrointestinal tract. This action effectively relieves spasms without significantly impairing normal gut motility wikipedia.orgmims.comusda.govcdutcm.edu.cnwikipedia.orguni.lumims.com. Its relaxant effect is not limited to a single system, demonstrating a non-specific action on various smooth muscles, including vascular and cardiac tissues mims.comuni.lucdutcm.edu.cnfishersci.co.uk. This suggests a polyvalent spasmolytic activity that directly addresses muscle hyperactivity in the gut uni.lucdutcm.edu.cnfishersci.co.uk.
Investigations into Ion Channel Modulation (e.g., Sodium and Calcium Transport Inhibition)
A key aspect of Mebeverine Hydrochloride's mechanism involves its interaction with ion channels. Research indicates that it directly blocks voltage-operated sodium channels and inhibits the intracellular accumulation of calcium. The inhibition of calcium influx into smooth muscle cells is a primary action, which subsequently reduces muscle contraction and prevents spasms. Furthermore, studies have shown that Mebeverine Hydrochloride can modulate transepithelial sodium ion transport in the distal colon. This modulation of sodium channels contributes to altering the electrical activity of smooth muscles, thereby decreasing muscle excitability and the occurrence of spasms. The spasmolytic activity of mebeverine is also linked to its influence on Ca++ ion exchange and the stabilization of excitable membranes uni.lucdutcm.edu.cn. It also acts as an inhibitor of calcium-depot replenishment mims.com.
Absence of Autonomic Nervous System Mediation
A distinguishing feature of Mebeverine Hydrochloride is its minimal involvement with the autonomic nervous system, particularly its lack of significant systemic anticholinergic effects. It is largely free of central anticholinergic effects and exhibits negligible peripheral effects, with an activity measured at less than 0.001 times that of atropine (B194438) cdutcm.edu.cncdutcm.edu.cn. This characteristic differentiates it from typical anticholinergic agents that exert broad systemic effects mims.com. Mebeverine is designed to act primarily within the gut, with minimal systemic absorption, ensuring its effects are localized to the gastrointestinal tract. Consequently, it does not induce ganglion blocking or interfere with neuromuscular transmission uni.lu. While some sources suggest a role in balancing the sympathetic and parasympathetic nervous systems in the context of Irritable Bowel Syndrome (IBS), this is considered a contributing factor to symptom reduction rather than the primary mechanism of its direct spasmolytic action on smooth muscle and ion channels.
Pharmacological Characterization in Pre-clinical Models and In Vitro Studies
Extensive pre-clinical and in vitro studies have characterized the pharmacological profile of Mebeverine Hydrochloride, demonstrating its effectiveness as a spasmolytic agent.
Studies on Isolated Rabbit Jejunum
In vitro investigations, particularly those involving isolated rabbit jejunum, have been instrumental in understanding Mebeverine Hydrochloride's spasmolytic properties. These studies have shown that mebeverine hydrochloride possesses a papaverine-like spasmolytic effect on the smooth muscle derived from the ileum, uterus, and gallbladder cdutcm.edu.cncdutcm.edu.cn. Comparative in vivo studies across various species have further demonstrated its potency, revealing it to be three to five times more powerful than papaverine (B1678415) in blocking smooth muscle spasms cdutcm.edu.cncdutcm.edu.cn. Notably, in relieving carbachol-induced spasm of the sphincter of Oddi in rabbits, mebeverine hydrochloride proved to be twenty times more active than papaverine cdutcm.edu.cncdutcm.edu.cn.
The comparative pharmacological activities of Mebeverine Hydrochloride are summarized in the table below:
| Activity Compared to | Agent | Relative Potency | Reference |
| Spasmolytic Effect | Papaverine | 3-5 times more powerful (in blocking smooth muscle spasm) | cdutcm.edu.cncdutcm.edu.cn |
| Sphincter of Oddi Spasm Relief (Carbachol-induced in rabbits) | Papaverine | 20 times more active | cdutcm.edu.cncdutcm.edu.cn |
| Antimuscarinic Activity | Atropine | 0.05-0.1 times | cdutcm.edu.cncdutcm.edu.cn |
| Peripheral Effects | Atropine | Less than 0.001 times | cdutcm.edu.cncdutcm.edu.cn |
Ex Vivo Spasmolytic Activity Assessments
Ex vivo assessments have further elucidated the spasmolytic activity of Mebeverine Hydrochloride. These studies often utilize isolated smooth muscle models, such as those derived from a rat's stomach, to measure concentration-dependent changes in mechanokinetic parameters of spontaneous contractions. Mebeverine hydrochloride is recognized as a musculotropic agent that effectively blocks intestinal peristalsis. In vivo studies have indicated that while mebeverine has minor effects on normal intestinal peristalsis, its spasmolytic activity becomes pronounced when hypermotility is induced cdutcm.edu.cncdutcm.edu.cn. Its spasmolytic action is observed throughout the gastrointestinal tract, with some experiments suggesting a more pronounced activity on colonic smooth muscle cdutcm.edu.cnuni.lucdutcm.edu.cn. Research into novel mebeverine analogs has also been conducted using ex vivo models, with some derivatives demonstrating enhanced spasmolytic activity compared to mebeverine itself.
Anti-inflammatory Properties in Experimental Models
While Mebeverine is primarily known for its antispasmodic effects, some research has explored its potential anti-inflammatory properties in experimental models. Studies suggest that Mebeverine may exert anti-inflammatory effects by modulating various cellular pathways. For instance, it has been observed to inhibit the release of certain inflammatory mediators in in vitro and in vivo settings. This aspect of Mebeverine's pharmacological profile is an area of ongoing investigation, contributing to a broader understanding of its therapeutic utility beyond direct smooth muscle relaxation.
Influence on Gut Motility in Animal Studies
Animal studies have been instrumental in elucidating Mebeverine's influence on gut motility. Research in various animal models consistently demonstrates that Mebeverine exerts a direct spasmolytic action on the smooth muscles of the gastrointestinal tract, leading to a reduction in spasms and associated pain healthwire.pkwikipedia.orgmims.com. Unlike some anticholinergic agents, Mebeverine is characterized by its ability to relax spasmodic smooth muscle without significantly impairing normal gut peristalsis mims.com. This selective action is crucial for its efficacy in conditions like IBS, where abnormal motility is a key feature. Studies have utilized techniques such as intraluminal pressure measurements and transit time assessments to quantify these effects, showing a reduction in hypermotility and normalization of bowel function in induced spasmodic states.
Table 1: Summary of Mebeverine's Influence on Gut Motility in Animal Studies
| Animal Model | Observed Effect on Gut Motility | Key Findings |
| Rat | Reduction in induced spasms | Decreased amplitude and frequency of contractions in hypermotile states. |
| Guinea Pig | Direct smooth muscle relaxation | Relaxation of isolated intestinal smooth muscle preparations. |
| Rabbit | Selective spasmolysis | Relieves spasms without affecting normal propulsive movements. |
Structure-Activity Relationship (SAR) Studies of Mebeverine Analogs
Structure-Activity Relationship (SAR) studies of Mebeverine analogs aim to understand how modifications to its chemical structure influence its pharmacological activity. This research is crucial for designing new compounds with improved efficacy, selectivity, or pharmacokinetic properties.
Identification of Key Pharmacophoric Elements
SAR studies have identified several key pharmacophoric elements within the Mebeverine molecule that are essential for its antispasmodic activity. The presence of the tertiary amine and the ester linkage, along with the specific arrangement of the aromatic and aliphatic moieties, are recognized as critical for its interaction with smooth muscle cells. Modifications to these regions can significantly alter the compound's potency and selectivity. For instance, the spatial orientation and electronic properties of the substituents around the nitrogen atom play a vital role in its ability to interact with its molecular targets.
Design and Synthesis of Derivatives with Modified Efficacy or Selectivity
Based on SAR insights, numerous Mebeverine derivatives have been designed and synthesized with the goal of modifying their efficacy or selectivity. This involves strategic alterations to the parent molecule, such as introducing different alkyl groups, varying chain lengths, or incorporating alternative cyclic structures. The objective is to create compounds that retain or enhance the desired spasmolytic effect while potentially reducing off-target interactions or improving absorption and metabolism profiles. High-throughput screening methods are often employed to evaluate the biological activity of these newly synthesized analogs.
Impact of Substituent Effects on Biological Activity
The impact of substituent effects on the biological activity of Mebeverine analogs is a central theme in SAR studies. Changes in the electronic and steric properties of substituents can profoundly influence binding affinity to target receptors and subsequent pharmacological responses. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings can alter the compound's lipophilicity and its ability to penetrate cell membranes, thereby affecting its bioavailability and interaction with cellular targets. Similarly, steric hindrance introduced by bulky substituents can influence the fit of the molecule into its binding site, leading to changes in potency or even a complete loss of activity.
Analytical Methodologies for Research and Purity Assessment
Rigorous analytical methodologies are indispensable for both academic research and purity assessment of Mebeverine Hydrochloride. These methods ensure the identity, purity, and stability of the compound, which are critical for accurate pharmacological studies and pharmaceutical quality control. Common techniques employed include:
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for quantitative analysis, purity determination, and the separation of Mebeverine from its impurities and degradation products. Various stationary phases and mobile phase compositions are optimized to achieve high resolution and sensitivity.
Mass Spectrometry (MS): Coupled with chromatography (e.g., LC-MS), MS provides detailed structural information and is crucial for identifying unknown impurities or metabolites. It offers high sensitivity and specificity for trace analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (e.g., 1H NMR, 13C NMR) is a powerful tool for confirming the chemical structure of Mebeverine and its synthesized analogs. It provides insights into the molecular connectivity and stereochemistry.
Infrared (IR) Spectroscopy: IR spectroscopy is used for functional group identification and can help confirm the presence of characteristic bonds within the Mebeverine molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed for quantitative analysis, particularly when the compound has a chromophore. It is also used for dissolution testing and stability studies.
Titrimetric Methods: Acid-base titrations are often used for the assay of Mebeverine Hydrochloride, determining the concentration of the active pharmaceutical ingredient.
X-ray Diffraction (XRD): For solid-state analysis, XRD can be used to characterize the crystalline form of Mebeverine Hydrochloride, which can influence its physical properties and bioavailability.
These analytical techniques, often used in combination, provide a comprehensive approach to the characterization and quality control of Mebeverine Hydrochloride in research and development settings.
Table 2: Common Analytical Methodologies for Mebeverine Hydrochloride
| Methodology | Primary Application | Key Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantitative analysis, impurity profiling | Separation and quantification of Mebeverine and related substances. |
| Mass Spectrometry (MS) | Structural elucidation, impurity identification | Molecular weight, fragmentation patterns for structural confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, stereochemistry | Detailed information on atomic connectivity and spatial arrangement. |
| Infrared (IR) Spectroscopy | Functional group identification | Presence of specific chemical bonds and functional groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Quantitative analysis, dissolution studies | Concentration determination, spectral characteristics. |
| Titrimetric Methods | Assay of active pharmaceutical ingredient | Precise determination of Mebeverine Hydrochloride content. |
| X-ray Diffraction (XRD) | Crystalline form characterization | Polymorphic forms and crystallinity. |
The brand name "Spaslar" (or "Spasler," as found in some sources) is associated with different active pharmaceutical ingredients depending on the specific product variant. For instance, some "Spasler" products contain Hyoscine Butylbromide healthwire.pkoladoc.com, others Mefenamic Acid sehatmedi.com, and some "Spasler Neo" products contain Mebeverine Hydrochloride healthwire.pkemeds.pk.
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Academic Research on Hyoscine Butylbromide Butylscopolamine Bromide
Molecular Mechanisms of Action in Isolated Biological Systems
High Affinity for Muscarinic Receptors (e.g., M1, M2, M3)
Hyoscine butylbromide is characterized by its high affinity for muscarinic receptors, particularly those situated on the smooth muscle cells of the gastrointestinal (GI) tract researchgate.netnih.gov. As an anticholinergic agent, HBB functions as a competitive antagonist, binding to muscarinic cholinergic receptors and thereby preventing the binding and activation by endogenous acetylcholine (B1216132) ebi.ac.ukprisminltd.com. This antagonistic action is crucial to its therapeutic effect.
Specifically, HBB has demonstrated high affinity for muscarinic M2 and M3 receptors found on GI smooth muscles researchgate.netdergipark.org.tr. By blocking these M3 receptors, HBB inhibits the acetylcholine-mediated activation that would otherwise lead to smooth muscle contraction drugbank.com. Research indicates that HBB interacts with M1, M2, and M3 receptor subtypes, competing with acetylcholine for these binding sites prisminltd.com.
Quantitative studies have provided insights into HBB's affinity for muscarinic receptors. For instance, its competitive antagonism of the muscarinic acetylcholine receptor (mAChR) has been reported with an IC50 value of 55.3 ± 4.3 nM medchemexpress.com. Furthermore, in studies on human gastrointestinal smooth muscle, the inhibitory effects of HBB were primarily attributed to its antagonism of M2 and M3 receptors, with IC50 values of 3.1×10⁻⁵ M and 0.9×10⁻⁵ M, respectively, in specific spasticity models researchgate.net.
Table 1: Hyoscine Butylbromide Affinity for Muscarinic Receptors (IC50 Values)
| Receptor Type | IC50 Value (nM) | Source |
| mAChR | 55.3 ± 4.3 | medchemexpress.com |
| Muscarinic M2 | 31,000 | researchgate.net |
| Muscarinic M3 | 9,000 | researchgate.net |
Blockade of Acetylcholine Activity on Smooth Muscle Cells
A fundamental aspect of hyoscine butylbromide's mechanism of action is its ability to block the activity of acetylcholine on smooth muscle cells. HBB acts at parasympathetic sites within smooth muscle and secretory glands, thereby decreasing motility in the gastrointestinal tract ekb.eg. This anticholinergic action directly translates into a smooth-muscle relaxing or spasmolytic effect researchgate.netnih.gov.
By inhibiting acetylcholine from binding to and activating its receptors, HBB effectively reduces smooth muscle contractions, leading to muscle relaxation prisminltd.comdrugbank.com. Recent findings underscore HBB's antimuscarinic effects, demonstrating its capacity to inhibit acetylcholine-induced contractions regardless of the specific mediator that triggers the spasm researchgate.net. This blockade is central to its utility in alleviating abdominal pain and cramps caused by gastrointestinal spasms nih.gov.
Induction of Ganglion-Blocking Effect via Nicotinic Receptors
Beyond its primary action on muscarinic receptors, hyoscine butylbromide also exhibits a ganglion-blocking effect by binding to nicotinic receptors researchgate.netnih.govmedsafe.govt.nz. This peripheral anticholinergic effect arises from its action within the visceral wall, supplementing its antimuscarinic activity ekb.egmedsafe.govt.nz.
Smooth Muscle Relaxation/Spasmolytic Effect
The ultimate pharmacological outcome of hyoscine butylbromide's receptor interactions is its pronounced smooth muscle relaxation and spasmolytic effect. HBB exerts this action on the smooth muscles of the gastrointestinal, biliary, and urinary tracts medsafe.govt.nzhpra.ie. The anticholinergic properties of HBB directly lead to the relaxation of smooth muscles, thereby resolving spasms and cramps researchgate.netnih.gov.
This therapeutic effect is achieved by reducing the stimulation of smooth muscle, which in turn decreases muscle contractions and provides relief from painful spasms prisminltd.com. The relaxation and reduction in smooth muscle activity are the fundamental basis for its spasmolytic applications dergipark.org.tr. HBB's ability to relax smooth muscles is utilized to alleviate abdominal cramps associated with various conditions, including gastrointestinal disorders prisminltd.comnih.gov.
Pharmacological Characterization in Pre-clinical Models and In Vitro Studies
Pre-clinical and in vitro studies have been instrumental in characterizing the pharmacological profile of hyoscine butylbromide, providing detailed insights into its effects on various smooth muscle tissues and secretory functions.
Studies on Isolated Gastrointestinal Tract, Urinary, Uterine, and Biliary Smooth Muscles
In vitro investigations using human smooth muscle tissues have demonstrated that HBB concentration-dependently inhibits smooth muscle activity across different sections of the gastrointestinal tract, including the esophagus, gastric corpus and antrum, jejunum, ileum, and colon researchgate.net. The inhibitory effects observed in these studies were primarily due to HBB's antagonism of muscarinic M2 and M3 receptors, particularly in spasticity induced by bethanechol (B1168659) and electrical field stimulation researchgate.net. The sensitivity of these tissues to HBB showed a tendency to increase from the upper GI tract (esophagus, gastric corpus, antrum) towards the lower segments (colon, jejunum, ileum) researchgate.net.
Beyond the gastrointestinal tract, HBB is known to prevent smooth muscle contraction in the urinary, uterine, and biliary tracts nih.govcancer.gov. In veterinary medicine, studies on horse ileum demonstrated that HBB abolished carbachol-induced contractions in both circular and longitudinal muscle strips, with circular muscle showing a 4.5-fold greater sensitivity to HBB worktribe.com.
However, the efficacy of HBB in all smooth muscle types is not uniform. In vitro studies on isolated human ureteric smooth muscle have indicated that HBB is not effective in inducing relaxation karger.comresearchgate.net. Similarly, it did not influence elevated ureteral pressure in anesthetized dog models karger.comresearchgate.net.
Antisecretory Action in Animal Models
Hyoscine butylbromide's anticholinergic properties extend to secretory glands, where it blocks the action of acetylcholine, leading to decreased motility of the gastrointestinal tract ekb.eg. Animal studies have confirmed that HBB does not readily cross the blood-brain barrier medsafe.govt.nz.
Research in animal models has also explored HBB's antisecretory potential. An investigation involving pyloric ligated rats treated with indomethacin (B1671933) demonstrated a dose-dependent prophylactic effect of intraperitoneally administered HBB against stress-induced gastric ulcers ekb.eg. The observed protection ratios were 3% at 1 mg/Kg, 60.46% at 2.5 mg/Kg, and 66.41% at 5 mg/Kg ekb.eg. This finding suggests an influence on gastric secretion. Furthermore, some research indicates that HBB exhibits an antisecretory action that warrants further clinical investigation for its potential use in secretory disorders ebi.ac.uk. Antimuscarinic agents like HBB are also recognized for their use as antisecretory agents, including in the context of reducing respiratory secretions pallipedia.org.
Table 2: Protection Ratio Against Stress-Induced Gastric Ulcers in Rats
| HBB Dose (Intraperitoneal) | Protection Ratio (%) | Source |
| 1 mg/Kg | 3 | ekb.eg |
| 2.5 mg/Kg | 60.46 | ekb.eg |
| 5 mg/Kg | 66.41 | ekb.eg |
Effects on Lung Function in Animal Studies
Research has explored the bronchodilator efficacy of Hyoscine Butylbromide in animal models, particularly in horses with severe asthma. A randomized, blinded, crossover study compared the effects of intravenous Hyoscine Butylbromide (150 mg, IV) with inhaled salbutamol (B1663637) (1000 µg) in six horses experiencing exacerbations of severe asthma nih.govnih.gov.
Both treatments demonstrated a similar improvement in lung function. However, the duration of their effects differed significantly. Pulmonary resistance and reactance, key indicators of lung function, returned to baseline values within 30 minutes after Hyoscine Butylbromide administration. In contrast, salbutamol continued to improve reactance for up to 180 minutes nih.govnih.gov.
Table 1: Comparison of Lung Function Improvement in Horses with Severe Asthma
| Drug Administered | Lung Function Improvement | Duration of Effect on Pulmonary Resistance and Reactance |
| Hyoscine Butylbromide (150 mg, IV) | Similar to Salbutamol nih.govnih.gov | Returned to baseline within 30 minutes nih.govnih.gov |
| Salbutamol (1000 µg, inhaled) | Similar to Hyoscine Butylbromide nih.govnih.gov | Improved reactance until 180 minutes nih.govnih.gov |
Receptor Binding Assays and Selectivity Profiling
Hyoscine Butylbromide is characterized as an anticholinergic drug with a high affinity for muscarinic acetylcholine receptors researchgate.netprisminltd.comnih.gov. Specifically, it acts by selectively blocking muscarinic receptors, including the M1, M2, and M3 subtypes, which are situated on the surface of cells and are typically activated by the neurotransmitter acetylcholine prisminltd.com. By competitively binding to these receptors, HBB inhibits the action of acetylcholine, leading to the relaxation of smooth muscles across various organ systems prisminltd.com.
Beyond its primary antimuscarinic activity, Hyoscine Butylbromide also binds to nicotinic receptors, thereby inducing a ganglion-blocking effect mims.comresearchgate.netnih.govdvago.pkhres.canih.gov. The peripheral anticholinergic action of HBB is a result of this dual mechanism: both a ganglion-blocking action within the visceral wall and an anti-muscarinic activity mims.comwellingtonicu.comnih.govsanofi.commedsafe.govt.nz. A crucial aspect of its selectivity profile is its quaternary ammonium (B1175870) structure, which significantly limits its ability to cross the blood-brain barrier. This structural feature minimizes undesirable central nervous system (CNS) side effects typically associated with other scopolamine (B1681570) derivatives wikipedia.orgmims.comwellingtonicu.comresearchgate.netnih.govnih.govsanofi.commedsafe.govt.nzhres.canih.gov.
Structure-Activity Relationship (SAR) Studies of Hyoscine Butylbromide Analogs
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a chemical compound's structure influence its biological activity. For Hyoscine Butylbromide, its unique structural features dictate its pharmacological profile.
The presence of a quaternary ammonium group in Hyoscine Butylbromide's structure is a defining characteristic that profoundly impacts its anticholinergic potency and pharmacokinetic properties. This highly polar moiety is responsible for the compound's limited absorption following oral or rectal administration, with absolute bioavailability being less than 1% researchgate.netsanofi.commedsafe.govt.nz. Despite its low systemic availability, this high polarity also prevents Hyoscine Butylbromide from readily crossing the blood-brain barrier wikipedia.orgmims.comwellingtonicu.comresearchgate.netnih.govnih.govsanofi.commedsafe.govt.nzhres.canih.gov. This restriction localizes its anticholinergic effects primarily to the peripheral nervous system, particularly on the smooth muscle cells of the gastrointestinal, biliary, and genitourinary tracts, thereby minimizing CNS-related adverse effects wikipedia.orgmims.comwellingtonicu.comresearchgate.netnih.govnih.govsanofi.commedsafe.govt.nzhres.canih.gov. The concentration of HBB in the tissues of the gastrointestinal tract, liver, and kidneys further underscores its peripheral action despite low measurable blood levels sanofi.com.
Hyoscine Butylbromide exerts its antispasmodic effects by blocking muscarinic receptors, specifically M1, M2, and M3 subtypes prisminltd.com. While the general principles of SAR for muscarinic acetylcholine receptors suggest that orthosteric sites can provide high affinity, achieving high receptor subtype selectivity through modifications at these sites remains largely challenging nih.gov. Allosteric sites, however, present opportunities for greater receptor selectivity and more physiological response patterns nih.gov. For Hyoscine Butylbromide, its known affinity for multiple muscarinic subtypes (M1, M2, M3) and nicotinic receptors indicates a broad anticholinergic action rather than highly specific subtype selectivity. Detailed research findings on specific structural modifications of Hyoscine Butylbromide analogs that selectively influence individual muscarinic receptor subtypes (e.g., M1 vs. M2 vs. M3) were not extensively detailed in the provided search results.
Analytical Methodologies for Research and Purity Assessment
Accurate identification and quantification of Hyoscine Butylbromide are crucial for research, quality control, and purity assessment. Various analytical techniques have been developed for this purpose.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for the analysis of Hyoscine Butylbromide (HBB) due to its polarity and non-volatility, which makes direct Gas Chromatography (GC) methods unsuitable rsc.org. HPLC methods offer robust solutions for both identification and precise quantification of HBB in various matrices.
Key aspects of HPLC methodologies for HBB include:
Column Chemistry: Reversed-phase C18 columns are commonly utilized for the separation of HBB, owing to its high polarity researchgate.neteurasianjournals.com.
Mobile Phase Composition: Typical mobile phases involve mixtures of water and methanol (B129727), or potassium dihydrogen phosphate (B84403) buffer and methanol. For instance, a mobile phase composed of 0.01 M potassium phosphate dibasic (pH 3.5) and 80% v/v acetonitrile (B52724) has been used japsonline.com. Another method uses water:methanol (50:50, V/V, pH adjusted to 3.9 with trifluoroacetic acid) researchgate.net, while another uses potassium dihydrogen phosphate buffer (pH 5.0) and methanol (60:40 % v/v) eurasianjournals.com.
Detection Wavelength: Ultraviolet (UV) detectors are frequently used, with optimal detection wavelengths often around 210 nm or 237 nm, despite HBB's relatively low UV absorbance rsc.orgresearchgate.neteurasianjournals.comjapsonline.comresearchgate.net. For enhanced sensitivity, other detectors like refractive index or corona charged aerosol detectors are recommended rsc.org.
Sensitivity: More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) offer significantly higher sensitivity, capable of detecting HBB at concentrations as low as 1 ng/mL and 0.03 ng/mL, respectively rsc.org.
Applications: HPLC methods are used for the quantitative determination of HBB in pharmaceutical formulations, including tablets eurasianjournals.comresearchgate.net. They are also crucial for simultaneous determination of HBB with other active pharmaceutical ingredients, such as paracetamol and mefenamic acid researchgate.neteurasianjournals.com. Furthermore, stability-indicating chromatographic methods have been developed to assess the drug's degradation products and stability under various stress conditions rsc.orgeurasianjournals.com.
Table 2: Examples of Chromatographic Parameters for Hyoscine Butylbromide Analysis
| Technique | Column Type | Mobile Phase | Detection Wavelength (nm) | Retention Time (min) | Sensitivity/LOD (µg/mL) | Reference |
| HPLC-UV | Hypersil - Gold C18 (150 mm × 4.6 mm, 8 μm) | 0.01 M potassium phosphate dibasic (pH 3.5) and 80% v/v acetonitrile | 210 | 6.42 | 0.11 | japsonline.com |
| RP-HPLC | C18 (25 cm × 4.6 mm i.d. 5 μm) | Water:methanol (50:50, V/V, pH 3.9 with CF3COOH) | 210 | 3.5 | 2.5 | researchgate.net |
| RP-HPLC | ODS C18 (250 mm × 4.6 mm, 5 μm) | Potassium dihydrogen phosphate buffer (pH 5.0) and methanol (60:40 % v/v) | 237 | 3.21 | 1 | eurasianjournals.com |
| LC-MS/MS | Not specified | Not specified | Not applicable | Not specified | 0.001 (1 ng/mL) | rsc.org |
| UPLC-ESI-MS/MS | Not specified | Not specified | Not applicable | Not specified | 0.00003 (0.03 ng/mL) | rsc.org |
Spectroscopic Methods (e.g., Mass Spectrometry) for Structural Elucidation
Spectroscopic techniques play a crucial role in the structural elucidation and quantitative determination of hyoscine butylbromide in both pure forms and pharmaceutical formulations. Two established procedures involve colorimetric and atomic absorption spectrometric methods. semanticscholar.orgmdpi.com These methods are predicated on the formation of insoluble colored ion-associates when hyoscine butylbromide interacts with tetrathiocyanatocobaltate (CoTC) or hexathiocyanatochromate (CrTC). semanticscholar.orgmdpi.com
In the colorimetric approach, the formed ion-associates, Hyo-CoTC and Hyo-CrTC, are extracted using methylene (B1212753) chloride and isobutyl alcohol, respectively. Their absorbance is then measured at 630 nm for Hyo-CoTC and 557 nm for Hyo-CrTC. semanticscholar.orgmdpi.com Alternatively, an atomic absorption spectrometric method quantifies the excess cobalt or chromium in the aqueous solution after the drug's precipitation, with measurements taken at 240.7 nm and 357.9 nm, respectively. semanticscholar.orgmdpi.com
Beyond these, a variety of other analytical techniques have been reported for the quantitative determination of hyoscine butylbromide, including spectrophotometry, derivative spectrophotometry, densitometry, high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), gas chromatography (GC), and electrophoresis. semanticscholar.org For highly sensitive detection, particularly in biological samples, liquid chromatography-mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) are employed, capable of detecting concentrations as low as 1 ng/mL and 0.03 ng/mL, respectively. nih.gov Mass spectrometry is also instrumental in the identification and structural elucidation of hyoscine butylbromide's metabolites by comparing changes in molecular masses, retention times, and full scan MSn spectra against the parent drug. researchgate.net
Bioanalytical Methods for Detection in Biological Matrices (Experimental)
The detection of hyoscine butylbromide in biological matrices, such as human plasma, necessitates sensitive and validated bioanalytical methods. UPLC-ESI-MS/MS has been successfully developed and validated for this purpose, often incorporating solid-phase extraction (SPE) or protein precipitation for efficient plasma cleanup. annexpublishers.comgrupomarista.org.br
One such UPLC-ESI-MS/MS method demonstrated linearity in the range of 5 to 500 pg/mL for N-butylscopolamine, with a limit of detection (LOD) of 5 pg/mL. annexpublishers.com Another validated UPLC-ESI-MS/MS method achieved linearity from 0.03 to 10.00 ng/mL. grupomarista.org.br These methods undergo rigorous validation to ensure satisfactory selectivity, linearity, precision, accuracy, and to confirm the absence of matrix effects or column carryover. annexpublishers.comgrupomarista.org.br
Other reported methods for determining hyoscine butylbromide in biological fluids include electrochemical methods, titrimetric methods, gas-liquid chromatography, capillary electrophoresis, and spectrophotometric methods. chemrevlett.comresearchgate.net A flow injection method coupled with chemiluminescence (CL) detection has also been developed, offering a detection range of 0.005–15 ppm and an LOD of 0.001 ppm for hyoscine butylbromide. researchgate.net
Table 1: Representative Bioanalytical Method Performance for Hyoscine Butylbromide in Human Plasma
| Method Type | Extraction Method | Linearity Range | Limit of Detection (LOD) | Reference |
| UPLC-ESI-MS/MS | Solid-Phase Extraction (SPE) | 5 - 500 pg/mL | 5 pg/mL | annexpublishers.com |
| UPLC-ESI-MS/MS | Protein Precipitation | 0.03 - 10.00 ng/mL | Not specified | grupomarista.org.br |
| Flow Injection with CL | Not applicable | 0.005 - 15 ppm | 0.001 ppm | researchgate.net |
Theoretical and Computational Studies
Theoretical and computational studies provide valuable insights into the molecular interactions and predicted activities of hyoscine butylbromide.
Molecular Docking to Muscarinic Receptor Subtypes
Hyoscine butylbromide functions as a non-selective antagonist of muscarinic acetylcholine receptors, exhibiting binding affinity across all five subtypes (M1-M5). nih.gov Notably, it demonstrates a high affinity for M2 and M3 muscarinic receptors, which are predominantly found on the smooth muscles of the gastrointestinal tract. researchgate.netresearchgate.net Molecular docking simulations are employed to investigate the binding mechanisms and identify potential compounds that can inhibit intestinal contractile activity by antagonizing these M2 and/or M3 muscarinic acetylcholine receptors. mdpi.com
Predictive Modeling for Anticholinergic Activity
The anticholinergic action of hyoscine butylbromide, which results in smooth-muscle relaxation and spasmolytic effects, forms the basis for its therapeutic use in conditions involving abdominal pain and cramping. researchgate.netnih.govdvago.pk This effect is primarily mediated through competitive antagonism with acetylcholine at muscarinic receptors. researchgate.net Computational models can predict anticholinergic activity by simulating these competitive binding events. For instance, the blockade of the M2 muscarinic auto-receptor by hyoscine is hypothesized to increase acetylcholine levels, subsequently elevating striatal dopaminergic levels. nih.gov Conversely, the inhibition of M4 subtype receptors has been associated with impairments in memory and attention. nih.gov Quantum chemical calculations further contribute to understanding the molecular mechanisms by investigating chemical properties and identifying active centers of hyoscine-N-butyl bromide. dergipark.org.tr
Metabolic Pathways and Biotransformation in Experimental Systems
The metabolic fate of hyoscine butylbromide in experimental systems is characterized by specific biotransformation pathways and limited systemic exposure.
Low Systemic Availability and Limited Absorption in Experimental Models
Hyoscine butylbromide exhibits low systemic availability and limited absorption following oral administration, primarily due to its highly polar quaternary ammonium structure. researchgate.netnih.govresearchgate.netderangedphysiology.commedsafe.govt.nze-lactancia.org After oral dosing, plasma concentrations of the drug are typically below the limit of quantitation. researchgate.netnih.gov The bioavailability, as determined from renal excretion, is generally reported to be less than 1%. researchgate.netnih.govmedsafe.govt.nze-lactancia.org
Despite this low systemic absorption, hyoscine butylbromide effectively exerts its local spasmolytic effect within the intestine due to its high tissue affinity for muscarinic receptors at the site of action. nih.govmedsafe.govt.nz Animal studies have consistently shown that hyoscine butylbromide does not readily cross the blood-brain barrier, which contributes to its favorable safety profile by minimizing central nervous system (CNS) side effects commonly associated with other anticholinergic agents. derangedphysiology.commedsafe.govt.nze-lactancia.orgmedicines.org.uk
The primary metabolic pathway for hyoscine butylbromide involves the hydrolytic cleavage of its ester bond. derangedphysiology.commedicines.org.uk Following intravenous injection, a significant portion of the dose is excreted, with approximately 42% to 61% eliminated via urine and 28.3% to 37% through faeces. e-lactancia.orgmedicines.org.uk Notably, about 50% of the administered dose is excreted unchanged in the urine. derangedphysiology.commedicines.org.uk Metabolites that are excreted renally demonstrate poor binding to muscarinic receptors and are therefore considered to have negligible contribution to the drug's pharmacological effects. e-lactancia.orgmedicines.org.uk Furthermore, in experimental rat models, approximately 20% of radiolabeled hyoscine butylbromide has been observed to accumulate in intestinal tissue after oral administration, where it continues to exert anticholinergic effects. researchgate.net The compound also undergoes extensive hepatic metabolism, with biliary excretion being a major elimination route. researchgate.net
Table 2: Pharmacokinetic Parameters of Hyoscine Butylbromide (Experimental Data)
| Parameter | Value (Oral Administration) | Value (Intravenous Administration) | Reference |
| Systemic Bioavailability | < 1% | Not applicable (direct administration) | researchgate.netnih.govmedsafe.govt.nze-lactancia.org |
| Plasma Cmax (500 mg dose) | 5 ng/mL (11 nM) | Not specified | researchgate.net |
| Tmax (500 mg oral dose) | 0.25 - 1.5 hours | Not specified | researchgate.net |
| Renal Excretion (unchanged drug) | 0.16% (of oral dose) | ~50% (of IV dose) | researchgate.netderangedphysiology.come-lactancia.orgmedicines.org.uk |
| Total Clearance | Not specified | 1.2 L/min | e-lactancia.orgmedicines.org.uk |
| Terminal Half-life | Not specified | ~5 hours | derangedphysiology.commedicines.org.uk |
Theoretical Considerations for the Complex Spaslar Compound Ethanaminium, 2 Dicyclopentylacetyl Oxy N,n,n Triethyl , Bromide, Mixt. with T 4 Bis 2,3 Dihydro 1,5 Dimethyl 3 Oxo 2 Phenyl 1h Pyrazol 4 Yl Methylamino Methanesulfonato Magnesium
Inferred Biological Activities Based on Structural Moieties
The potential biological effects of the "Spaslar" compound can be inferred by examining the known properties of its constituent parts.
The first component, ethanaminium, 2-((dicyclopentylacetyl)oxy)-N,N,N-triethyl-, bromide, is a quaternary ammonium (B1175870) salt (QAS). fda.gov QASs are a well-established class of compounds known for their broad-spectrum antimicrobial activity. nih.gov Their cationic nature allows them to interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell lysis and death. nih.gov Some QASs, like Otilonium bromide, which is used for irritable bowel syndrome, have also been shown to possess broad-spectrum antibacterial and antifungal activity. nih.gov
The antimicrobial efficacy of QASs can be influenced by the structure of the compound, including the length of the alkyl chains. While the specific antimicrobial activity of Diponium Bromide is not extensively documented in readily available literature, its structural classification as a QAS suggests a potential for such properties. This potential is further supported by studies showing synergistic antimicrobial effects when QASs are combined with other agents, such as metal ions or essential oils. asm.orgmdpi.com
The second component is a magnesium complex with ligands containing pyrazole (B372694) rings. Both magnesium and pyrazole derivatives are known to possess biological activities, particularly anti-inflammatory effects.
Anti-inflammatory Potential: Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net They can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the reduction of prostaglandin (B15479496) E2 levels. nih.govresearchgate.net Magnesium itself plays a role in mitigating inflammation and oxidative stress. mdpi.com Low levels of magnesium can promote a pro-inflammatory state. mdpi.com Therefore, a complex that combines a pyrazole derivative with magnesium could theoretically exhibit anti-inflammatory properties.
Catalytic Activity: Magnesium complexes, including those with pyrazole-containing ligands, have been investigated for their catalytic potential. For instance, magnesium complexes incorporating pyrazolyl-indolyl ligands have been synthesized and studied for their catalytic activities in chemical reactions like the ring-opening polymerization of L-lactide. mdpi.com Metal complexes can also be used as catalysts in the synthesis of pyrazole derivatives themselves. nih.govacs.org This suggests that the magnesium-pyrazole component of the "this compound" complex could potentially have catalytic functions, although its specific activity would depend on its precise structure and reaction conditions.
| Component | Structural Moiety | Potential Biological Activity | Reference |
|---|---|---|---|
| ethanaminium, 2-((dicyclopentylacetyl)oxy)-N,N,N-triethyl-, bromide | Quaternary Ammonium Salt | Antimicrobial | nih.gov |
| (T-4)-bis(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino)methanesulfonato)magnesium | Magnesium Complex with Pyrazole Rings | Anti-inflammatory, Catalytic | nih.govresearchgate.netmdpi.commdpi.com |
Research Potential and Methodological Challenges
The study of a complex mixture like the theoretical "this compound" compound presents both significant research opportunities and considerable methodological hurdles.
A key area of research for any multi-component compound is the potential for synergistic or antagonistic interactions between its constituents. Synergy occurs when the combined effect of the components is greater than the sum of their individual effects, while antagonism is when the combined effect is less.
It is plausible that the quaternary ammonium salt and the magnesium-pyrazole complex could act synergistically. For example, some studies have shown that combining QASs with metal ions can lead to enhanced antimicrobial activity. asm.org The anti-inflammatory properties of the magnesium-pyrazole complex could also potentially complement the antimicrobial action of the QAS, although this is speculative. Conversely, antagonistic effects are also possible, where one component might interfere with the activity of the other. Investigating these interactions would require detailed in vitro and potentially in vivo studies.
Analyzing and characterizing a complex mixture of a quaternary ammonium salt and a metal-organic complex is a significant challenge. The presence of both an organic salt and a metal complex necessitates a multi-technique approach.
High-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-ToF-MS) is a powerful tool for the analysis of quaternary ammonium compounds in complex matrices. nih.gov For the metal complex, techniques such as NMR spectroscopy and elemental analysis would be crucial for structural elucidation. mdpi.com The interaction between the two components in a formulated mixture would likely require advanced analytical methods to understand their association and behavior in solution.
| Component | Analytical Technique | Purpose | Reference |
|---|---|---|---|
| Quaternary Ammonium Salt | HPLC-ToF-MS | Identification and quantification | nih.gov |
| Magnesium-Pyrazole Complex | NMR Spectroscopy | Structural elucidation | mdpi.com |
| Magnesium-Pyrazole Complex | Elemental Analysis | Determining elemental composition | mdpi.com |
| Complex Mixture | Advanced Spectroscopic and Chromatographic Methods | Studying component interactions | osti.gov |
Understanding the molecular mechanisms of action for a complex mixture like "this compound" would be a multifaceted endeavor. For the metal-containing component, metallomic and metalloproteomic strategies could be employed to investigate its pharmacological profile, potential targets, and functional pathways. researchgate.net These approaches are crucial for understanding how metal-based drugs interact with biological systems. juniperpublishers.com
Mass spectrometry-based quantitative proteomics is another powerful tool for elucidating the mechanisms of action of metal-based drugs by identifying the proteins that interact with them. nih.gov Computational methods, such as molecular dynamics and quantum mechanics/molecular mechanics (QM/MM) simulations, are increasingly used to model the interactions of metal complexes with biological targets, which can aid in drug design and in understanding their mechanisms. nih.govsemanticscholar.org For the quaternary ammonium salt component, its interaction with cell membranes could be a primary mechanism of action, which can be studied using various biophysical techniques.
Future Directions for Fundamental Research on this Specific Chemical Composition
The complex nature of "this compound," a mixture of ethanaminium, 2-((dicyclopentylacetyl)oxy)-N,N,N-triethyl-, bromide, and (T-4)-bis(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino)methanesulfonato)magnesium, presents a compelling case for further fundamental research. While the individual components have known pharmacological activities, the potential for synergistic or unique emergent properties arising from their combination remains largely unexplored from a theoretical and fundamental standpoint. Future research should be directed toward elucidating the physicochemical and quantum mechanical interactions between these two distinct chemical entities. Such studies are crucial for a comprehensive understanding of the compound's behavior and for the rational design of future multi-component pharmaceutical materials. mdpi.comul.ie
Computational Modeling and Synergy Prediction
A significant avenue for future research lies in the application of computational chemistry and molecular modeling techniques. nih.govoup.com These in silico approaches can provide profound insights into the potential interactions between the ethanaminium and magnesium components of "this compound" at a molecular level. Key areas of investigation should include:
Molecular Docking and Binding Site Analysis: Computational simulations can be employed to predict how the two components might interact with each other and with biological targets. This can help in identifying potential synergistic effects where the binding of one component alters the binding affinity or efficacy of the other.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the "this compound" complex in a simulated physiological environment. This can provide information on the stability of the complex, conformational changes, and the influence of solvent molecules on the interaction between the two components.
Predictive models for drug combination synergy are becoming increasingly sophisticated and can be leveraged to hypothesize the nature of the interaction in "this compound". plos.orgnih.govmdpi.com
Interactive Data Table 1: Illustrative Output of a Future Computational Synergy Study on "this compound" Components
| Computational Model | Predicted Synergy Score | Key Intermolecular Interactions Identified | Predicted Change in Binding Affinity (Component A) | Predicted Change in Binding Affinity (Component B) |
| DeepSynergy Algorithm | 0.85 (Synergistic) | Hydrogen bonding, van der Waals forces | + 25% | + 15% |
| Random Forest Classifier | High Probability of Synergy | Electrostatic interactions | Not Calculated | Not Calculated |
| Tensor Factorization Model | Synergistic | Hydrophobic interactions | + 20% | + 18% |
Advanced Solid-State Characterization
The physical properties of a multi-component pharmaceutical solid can significantly influence its performance. mdpi.commdpi.com Therefore, a thorough investigation of the solid-state properties of "this compound" is a critical area for future fundamental research. This would involve the use of advanced analytical techniques to characterize the material in its solid form. researchgate.netnews-medical.net Important areas of focus include:
Crystallography and Polymorphism Screening: Determining the crystal structure of the complex, if one exists, is fundamental. Techniques such as single-crystal and powder X-ray diffraction (XRD) can reveal the precise arrangement of the molecules in the solid state. Furthermore, screening for different polymorphic forms is essential, as different polymorphs can have different physical properties.
Spectroscopic Analysis: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Solid-State Nuclear Magnetic Resonance (ssNMR) can provide detailed information about the intermolecular interactions and the local chemical environment of the atoms in the solid state.
Thermal Analysis: Methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability, melting point, and any phase transitions of the complex.
These studies will provide a comprehensive understanding of the solid-state landscape of "this compound," which is essential for ensuring product consistency and quality. mdpi.com
Interactive Data Table 2: Hypothetical Solid-State Characterization Data for a Novel "this compound" Co-crystal
| Analytical Technique | Observed Property | Interpretation |
| Powder X-Ray Diffraction (PXRD) | Unique diffraction pattern distinct from individual components | Evidence of a new crystalline phase (co-crystal or salt) |
| Differential Scanning Calorimetry (DSC) | Single sharp endotherm at 185 °C | Indicates a distinct melting point for the new phase |
| FTIR Spectroscopy | Shift in carbonyl and amine stretching frequencies | Suggests intermolecular hydrogen bonding between the two components |
| Solid-State NMR (ssNMR) | Changes in chemical shifts of specific nuclei | Confirms altered local chemical environments due to intermolecular interactions |
Mechanistic Insights into Component Interactions
A fundamental understanding of how the two components of "this compound" interact on a mechanistic level is paramount. This involves moving beyond static characterization to dynamic studies that probe the nature of their interaction in solution and their potential influence on each other's pharmacological activity.
Solution-State NMR and Mass Spectrometry: These techniques can be used to study the formation of any non-covalent complexes in solution and to determine the stoichiometry of such interactions.
In Vitro Permeability and Dissolution Studies: Investigating the dissolution profile and membrane permeability of the complex compared to its individual components can provide insights into whether the combination enhances bioavailability. nih.gov The formation of pharmaceutical salts or complexes is a well-established strategy to modify these properties. scilit.combjcardio.co.ukresearcher.lifenih.gov
Pharmacokinetic Interaction Studies: While outside the scope of purely fundamental research, initial in vitro studies using liver microsomes could explore the potential for one component to affect the metabolic profile of the other, especially considering the known influence of metamizole (B1201355) on CYP enzymes. nih.govresearchgate.netnih.govamsterdamumc.nl
Elucidating these mechanisms will provide a rational basis for the observed properties of "this compound" and could guide the development of future multi-component therapeutic agents.
Interactive Data Table 3: Prospective Data from a Mechanistic Interaction Study of "this compound"
| Experimental Assay | Component A Alone | Component B Alone | "this compound" Complex | Mechanistic Implication |
| Equilibrium Dialysis (Binding Constant) | - | - | 1.5 x 10^4 M^-1 | Evidence of complex formation in solution |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | 5.2 x 10^-6 cm/s | 1.8 x 10^-6 cm/s | 8.9 x 10^-6 cm/s | Potential for enhanced passive diffusion of the complex |
| In Vitro Dissolution (pH 6.8) | 85% in 60 min | 70% in 60 min | 95% in 45 min | Improved dissolution rate of the combined form |
Q & A
Basic Research Questions
Q. How to initiate a systematic literature review on Spaslar using Google Scholar?
- Methodology : Begin with broad keyword searches (e.g., "this compound synthesis," "this compound spectroscopy") and refine results using quotation marks for exact phrases (e.g., "this compound crystal structure") . Use the "Sort by date" feature to identify recent studies and "Sort by relevance" for foundational works . Leverage the "Related articles" feature to expand your review scope . Export results to citation managers like EndNote for organization .
Q. What strategies optimize keyword selection for this compound-related queries?
- Methodology : Combine Boolean operators (AND/OR/NOT) to balance specificity and breadth. For example,
(this compound OR "compound X-237") AND (stability OR degradation). Use wildcards (e.g.,This compound*) to capture variant terms like "this compound-based" or "this compound derivatives" . Test synonyms (e.g., "spectral analysis" vs. "optical characterization") using theORoperator .
Q. How to identify seminal authors and high-impact journals in this compound research?
- Methodology : Use the
author:operator (e.g.,author:"D Smith" this compound) to track prolific contributors . Filter results by journal name viasource:(e.g.,source:"Journal of Molecular Chemistry" this compound) . Prioritize articles with high citation counts (visible under each result) to gauge influence .
Advanced Research Questions
Q. How to resolve contradictory findings in this compound experimental data using Google Scholar?
- Methodology : Trace citations of conflicting studies using the "Cited by" feature to identify follow-up work validating or refuting claims . Compare methodologies by searching for
This compound [property] methodologyand filtering by publication year to assess temporal trends . Cross-reference with patents via theininventor:operator to check industrial applications .
Q. What advanced search strategies improve retrieval of interdisciplinary this compound studies?
- Methodology : Use
AROUNDto find loosely linked concepts (e.g.,This compound AROUND(5) "quantum simulation") . Combine discipline-specific filters (e.g.,filetype:pdffor technical reports) withintitle:to target niche subfields (e.g.,intitle:"this compound" AND "nanoscale toxicity") . Exclude irrelevant domains viaNOT site:.comto focus on academic sources .
Q. How to evaluate methodological rigor in this compound studies using citation metrics?
- Methodology : Analyze the "h-index" of authors via Google Scholar profiles to assess their expertise . Use the "Versions" feature to compare preprints vs. peer-reviewed articles for reproducibility notes . Set up alerts for retractions or corrections using
This compound retraction.
Q. How to leverage citation networks for hypothesis generation in this compound research?
- Methodology : Map citation clusters using tools like Connected Papers (integrated with Google Scholar data) to identify emerging themes . Search for review articles via
This compound "review"to synthesize gaps . Use the "Library" feature to save and annotate papers, highlighting methodological overlaps or discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
